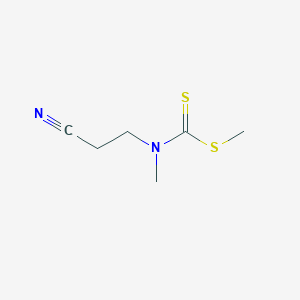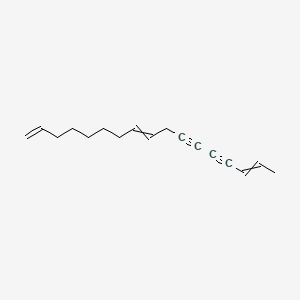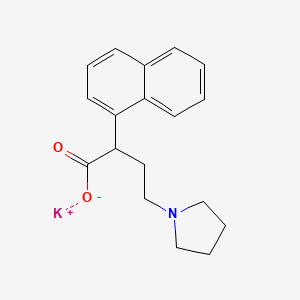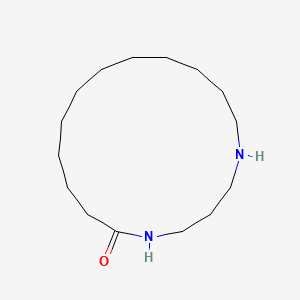![molecular formula C13H18ClNO2 B14484323 [2-(Hexyloxy)phenyl]carbamyl chloride CAS No. 65720-19-6](/img/structure/B14484323.png)
[2-(Hexyloxy)phenyl]carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Hexyloxy)phenyl]carbamyl chloride is an organic compound with the molecular formula C13H18ClNO2 It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a carbamyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexyloxy)phenyl]carbamyl chloride typically involves the reaction of 2-(hexyloxy)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(Hexyloxy)aniline+Phosgene→[2-(Hexyloxy)phenyl]carbamyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Hexyloxy)phenyl]carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carbamic acid derivative.
Oxidation and Reduction: The phenyl ring and the hexyloxy group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Formation of new carbamate derivatives.
Hydrolysis: Formation of carbamic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Hexyloxy)phenyl]carbamyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or peptides, through carbamylation reactions. This modification can alter the biological activity or stability of the biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential to develop new pharmaceuticals. Its derivatives may exhibit pharmacological properties that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(Hexyloxy)phenyl]carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Methoxy)phenyl]carbamyl chloride
- [2-(Ethoxy)phenyl]carbamyl chloride
- [2-(Butoxy)phenyl]carbamyl chloride
Comparison
Compared to its analogs, [2-(Hexyloxy)phenyl]carbamyl chloride has a longer alkyl chain, which can influence its solubility and reactivity. The hexyloxy group provides increased hydrophobicity, which can be advantageous in certain applications, such as in the development of hydrophobic coatings or materials.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of complex molecules and the development of new materials. Further research into its applications and properties will continue to expand its utility in scientific and industrial contexts.
Propiedades
Número CAS |
65720-19-6 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
N-(2-hexoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-4-7-10-17-12-9-6-5-8-11(12)15-13(14)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |
Clave InChI |
SWNVDFVNIWTTJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


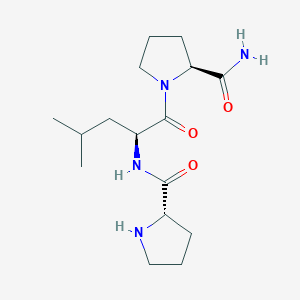
![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
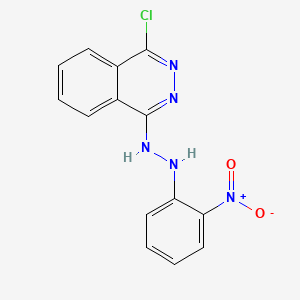
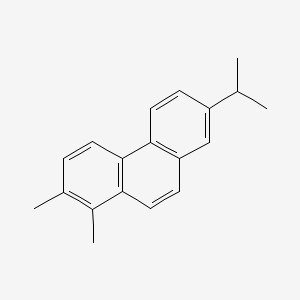

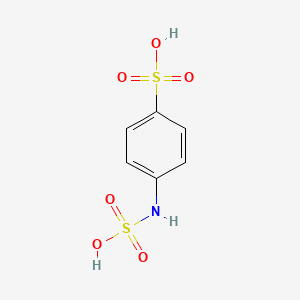
-](/img/structure/B14484288.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)

